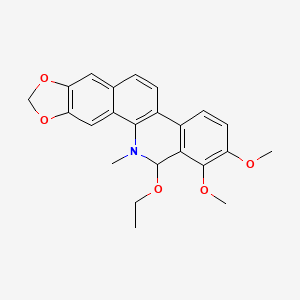
6-Ethoxychelerythrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxychelerythrine is a natural alkaloid isolated from the herb Chelidonium majus. This compound has garnered attention due to its potent antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Its molecular formula is C23H22NO5, and it has a molecular weight of 392.43 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthetic routes for 6-Ethoxychelerythrine typically involve complex organic synthesis techniques. These methods often require multiple steps, including the formation of intermediate compounds, and the use of specific reagents and catalysts under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic processes developed in the laboratory. This includes optimizing reaction conditions to achieve higher yields, ensuring the purity of the final product, and implementing safety measures to handle potentially hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions: 6-Ethoxychelerythrine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
6-Ethoxychelerythrine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: The compound is employed in studies related to bacterial resistance and the development of new antibiotics.
Medicine: Due to its antibacterial properties, it is investigated for potential therapeutic uses against drug-resistant bacterial infections.
Industry: It is utilized in the production of antibacterial coatings and materials.
Mechanism of Action
6-Ethoxychelerythrine is compared with other similar compounds, such as chelerythrine and berberine:
Chelerythrine: Similar antibacterial properties but with a slightly different chemical structure.
Berberine: Also exhibits antibacterial activity but has a different mechanism of action.
Comparison with Similar Compounds
Chelerythrine
Berberine
Emetine
Homochelerythrine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C23H23NO5 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
13-ethoxy-1,2-dimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridine |
InChI |
InChI=1S/C23H23NO5/c1-5-27-23-20-14(8-9-17(25-3)22(20)26-4)15-7-6-13-10-18-19(29-12-28-18)11-16(13)21(15)24(23)2/h6-11,23H,5,12H2,1-4H3 |
InChI Key |
OXEZOWCIRUNPIN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C2=C(C=CC(=C2OC)OC)C3=C(N1C)C4=CC5=C(C=C4C=C3)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



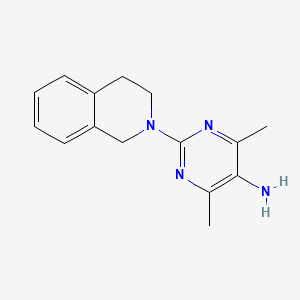

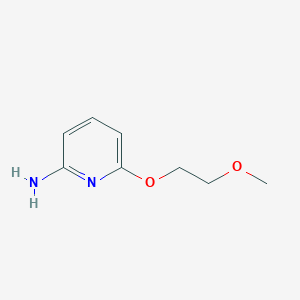
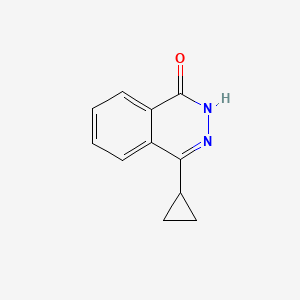
![1-[3-Chloro-4-(3-hydroxypiperidin-1-yl)phenyl]ethanone](/img/structure/B15356884.png)

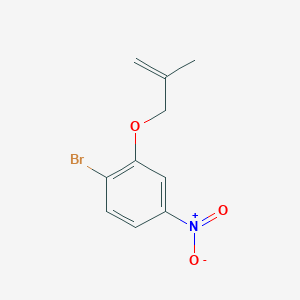
![tert-butyl N-[1-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propan-2-yl]carbamate](/img/structure/B15356909.png)
![tert-butyl N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-ethylcarbamate](/img/structure/B15356922.png)
![Methyl 4-[(2-chlorophenyl)methylamino]-3-nitrobenzoate](/img/structure/B15356926.png)


![2-[(Benzhydrylamino)methyl]-4-chlorophenol](/img/structure/B15356946.png)
